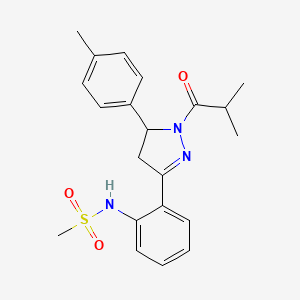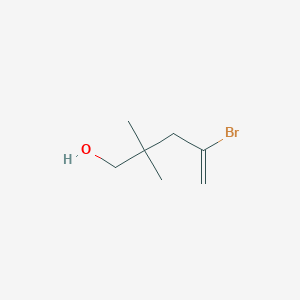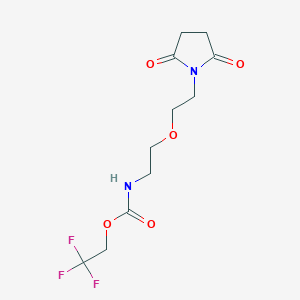
N-(2-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Conformational and Spectroscopic Analysis
The first paper provides a comprehensive conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen), utilizing vibrational and NMR spectroscopies, along with theoretical computations. The study identifies six rotational isomers through DFT calculations, with the trans-trans-gauche(+)-eclipsed and trans-gauche(+)-gauche(-)-staggered isomers being the focus for vibrational spectral analysis. The most stable form of the msen molecule was determined to be the ttg(+)-e,bis, as supported by both experimental and theoretical data .
Interaction with Carbonic Anhydrase Isoforms
The second paper discusses the interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian carbonic anhydrase isozymes. The compound exhibited potent inhibition of several isozymes, with varying degrees of potency, and the crystal structure of its adduct with hCA II provided insights into the unique interactions between the inhibitor and the enzyme. This study highlights the potential for selective inhibition of specific isozymes, which could be relevant for therapeutic applications .
Insecticidal Activity of Pyrazole Methanesulfonates
The third paper focuses on the synthesis and insecticidal activity of novel pyrazole methanesulfonates. The study utilized a model to design compounds with significant insecticidal activity and low acute mammalian toxicity. The amides with α-branching, such as isopropyl and sec-butyl, showed the highest activity levels. However, field testing of the carboxamides on rice paddy hoppers yielded poor results, indicating that further optimization might be necessary for practical applications .
Applications De Recherche Scientifique
Chemical Inhibition and Metabolic Pathways
Research on chemical inhibitors, particularly those targeting cytochrome P450 (CYP) enzymes, is crucial for understanding drug-drug interactions and the metabolic pathways of small-molecule drugs. Compounds with intricate structures, such as sulfonamides and pyrazolines, play a significant role in deciphering the specificity and selectivity of CYP isoforms, aiding in the prediction of potential drug interactions and the development of more effective pharmaceuticals (Khojasteh et al., 2011).
Biosynthesis and Microbial Communities
Understanding the anaerobic oxidation of methane (AOM) in marine environments involves the study of microbial communities. Compounds with specific functional groups can serve as biomarkers for identifying these communities. This research is fundamental for environmental science, offering insights into methane's role in the carbon cycle and its implications for climate change (Niemann & Elvert, 2008).
Synthetic Chemistry and Heterocyclic Compounds
The synthesis and application of heterocyclic compounds, such as pyrazolines, are of interest in the development of new materials and pharmaceuticals. These compounds serve as building blocks for creating diverse chemical entities with potential applications in drug development, material science, and as ligands in catalysis (Gomaa & Ali, 2020).
Biopolymers and Environmental Sustainability
Methanotrophic bacteria, which utilize methane as their sole carbon source, are explored for their ability to produce biopolymers like poly-3-hydroxybutyrate (PHB). Research in this area contributes to environmental biotechnology by offering sustainable alternatives to petrochemical polymers, with applications in industry, medicine, and pharmacy (Kubaczyński et al., 2019).
Plant Physiology and Greenhouse Gas Emissions
Exploring the role of methane in plant physiology sheds light on its production mechanisms and the potential for mitigating greenhouse gas emissions. This research is pivotal for understanding how plants can influence atmospheric methane levels and the broader implications for climate change mitigation strategies (Li et al., 2019).
Propriétés
IUPAC Name |
N-[2-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-11-9-15(3)10-12-16)13-19(22-24)17-7-5-6-8-18(17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXJTFKBRMTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)
![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2559408.png)
![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)
![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2559417.png)
![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)
![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)
![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)
